4-Chlorobiphenyl-2-carbaldehyde 4-Chlorobiphenyl-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833869
InChI: InChI=1S/C13H9ClO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-9H
SMILES:
Molecular Formula: C13H9ClO
Molecular Weight: 216.66 g/mol

4-Chlorobiphenyl-2-carbaldehyde

CAS No.:

Cat. No.: VC17833869

Molecular Formula: C13H9ClO

Molecular Weight: 216.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobiphenyl-2-carbaldehyde -

Specification

Molecular Formula C13H9ClO
Molecular Weight 216.66 g/mol
IUPAC Name 5-chloro-2-phenylbenzaldehyde
Standard InChI InChI=1S/C13H9ClO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-9H
Standard InChI Key BPWATAJMPLXNIV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The systematic name for this compound is 4'-chloro-[1,1'-biphenyl]-2-carbaldehyde, reflecting its biphenyl structure with substituents at specific positions . The chlorine atom at the 4' position (para to the biphenyl linkage) and the aldehyde group at the 2 position (ortho to the central bond) create a sterically and electronically unique profile. The exact mass is 216.03400 g/mol, with a polar surface area (PSA) of 17.07 Ų and a logP value of 3.819, indicating moderate hydrophobicity .

Physicochemical Properties

Key physical properties include:

  • Density: 1.214 g/cm³

  • Boiling Point: 359.85°C at 760 mmHg

  • Melting Point: 297°C

  • Vapor Pressure: 0 mmHg at 25°C

  • Refractive Index: 1.618

The low vapor pressure suggests limited volatility under ambient conditions, while the high melting point reflects strong intermolecular forces due to its planar aromatic structure .

Synthesis and Manufacturing

Suzuki-Miyaura Cross-Coupling

A widely reported method involves the Suzuki-Miyaura cross-coupling of 2-bromobenzaldehyde with 4-chlorophenylboronic acid. The reaction employs palladium acetate (Pd(OAc)2\text{Pd(OAc)}_2) and triphenylphosphine (PPh3\text{PPh}_3) as catalysts in dimethylformamide (DMF) at 90°C for 4 hours . Typical yields range from 70% to 74%, depending on the purity of starting materials and reaction optimization .

2-Bromobenzaldehyde+4-Chlorophenylboronic AcidPd(OAc)2,PPh34’-Chlorobiphenyl-2-carbaldehyde\text{2-Bromobenzaldehyde} + \text{4-Chlorophenylboronic Acid} \xrightarrow{\text{Pd(OAc)}_2, \text{PPh}_3} \text{4'-Chlorobiphenyl-2-carbaldehyde}

Alternative Synthetic Routes

An alternative approach uses 2-formylphenylboronic acid and 4-chlorobromobenzene under similar catalytic conditions . This method avoids the use of brominated aldehydes but requires stringent control over stoichiometry to prevent side reactions. Additionally, oxidation of 2-(4-chlorophenyl)benzyl alcohol with sodium borohydride (NaBH4\text{NaBH}_4) in acetonitrile provides a reduction pathway to the aldehyde .

Applications in Organic Synthesis

Lactonization Reactions

4'-Chlorobiphenyl-2-carbaldehyde serves as a precursor in the synthesis of dibenzopyranones via copper-catalyzed lactonization. In the presence of CuCl\text{CuCl} and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (DMSO), the aldehyde undergoes intramolecular cyclization to form lactones at room temperature . This reaction is critical for generating bioactive molecules with potential antimicrobial and anticancer properties .

Functionalization Reactions

The aldehyde group enables further derivatization, including:

  • Condensation reactions with amines to form Schiff bases.

  • Reduction to the corresponding alcohol for use in polymer chemistry.

  • Grignard reactions to introduce alkyl or aryl groups .

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